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Compound of Interest

Compound Name: (2-Chlorophenoxy)acetyl chloride

CAS No.: 20143-41-3

Cat. No.: B2956710 Get Quote

Content Type: Technical Comparison & Application Guide Subject: (2-Chlorophenoxy)acetyl
chloride [CAS: 4122-68-3] Methodology: Electron Ionization (EI) GC-MS & Derivatization

Protocols

Executive Summary & Structural Context
(2-Chlorophenoxy)acetyl chloride (CPAC) is a bifunctional molecule containing an electron-

withdrawing acyl chloride group and an electron-rich chlorinated phenyl ether. Its mass spectral

behavior is governed by the competition between the labile C–Cl bond cleavage in the acyl

group and the stability of the phenoxy cation.

Unlike stable esters, CPAC is moisture-sensitive. While direct EI-MS analysis is possible under

strictly anhydrous conditions, this guide also details the methyl-ester derivatization pathway as

a validation standard.
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Property Value MS Implication

Formula C₈H₆Cl₂O₂ M⁺ at m/z 204 (based on ³⁵Cl)

MW 205.04 g/mol
Distinctive isotope cluster due

to Cl₂

Isotopes ³⁵Cl / ³⁷Cl
9:6:1 intensity ratio for M⁺,

M+2, M+4

Lability High (Acyl Cl)
Weak M⁺; Prominent [M–Cl]⁺

and [M–COCl]⁺

Fragmentation Mechanics: The Core Spectrum
The EI fragmentation of CPAC is driven by charge localization on the ether oxygen and the

carbonyl oxygen. The spectrum is characterized by a "cascade of losses" originating from the

acyl chloride terminus.

Primary Fragmentation Pathways
The fragmentation follows two dominant channels: Alpha-Cleavage (loss of acyl chlorine) and

Inductive Cleavage (loss of the chlorocarbonyl group).

Pathway A: Acylium Ion Formation (α-Cleavage)
The radical cation (M⁺˙) undergoes homolytic cleavage of the C–Cl bond adjacent to the

carbonyl.

Transition:m/z 204 → m/z 169 (Loss of Cl•, 35 u)[1]

Product: The (2-chlorophenoxy)acetyl cation (acylium ion).

Observation: A doublet peak at m/z 169/171 (3:1 ratio) retaining the aromatic chlorine.

Pathway B: Ether Ion Formation (Inductive Cleavage)
A heterolytic cleavage releases the neutral radical •COCl (63 u). This is often the Base Peak

pathway due to the stability of the resulting oxonium ion.
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Transition:m/z 204 → m/z 141 (Loss of COCl•)

Product: The (2-chlorophenoxy)methyl cation [Cl-C₆H₄-O-CH₂]⁺.

Stability: Stabilized by resonance from the ether oxygen lone pair.

Pathway C: Phenoxy Cation Generation
Further fragmentation of the m/z 141 ion leads to the cleavage of the alkyl side chain.

Transition:m/z 141 → m/z 127 (Loss of :CH₂)

Product: The 2-chlorophenoxy cation [Cl-C₆H₄-O]⁺.

Diagnostic Ion Table
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m/z (³⁵Cl) Ion Identity Formula
Relative
Intensity

Diagnostic
Value

204
Molecular Ion

(M⁺)
[C₈H₆Cl₂O₂]⁺˙ Weak (<5%)

Confirms intact

chloride; 9:6:1

isotope pattern.

169 Acylium Ion [C₈H₆ClO₂]⁺ High

Diagnostic for

acyl chlorides;

distinguishes

from esters.

141 Oxonium Ion [C₈H₆ClO]⁺ Base Peak

Characteristic of

phenoxyacetyl

skeleton.

127 Phenoxy Cation [C₆H₄ClO]⁺ Medium
Confirms ether

linkage.

111 Chlorophenyl [C₆H₄Cl]⁺ Medium

Loss of oxygen;

confirms ring

chlorination.

77 Acetyl Chloride [CH₂COCl]⁺ Low

Fragment from

side-chain

cleavage

(isobaric with

phenyl).

Visualization: Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the molecular ion to the stable

terminal fragments.

Molecular Ion (M+)
m/z 204 (9:6:1)

Acylium Ion
m/z 169 (3:1)- Cl• (35)

Oxonium Ion
(Base Peak)
m/z 141 (3:1)

- COCl• (63)
(Inductive)

- CO (28)

Phenoxy Cation
m/z 127

- CH2 (14) Chlorophenyl Cation
m/z 111

- O (16)
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Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathway of (2-Chlorophenoxy)acetyl chloride showing

mass transitions and characteristic losses.

Comparative Analysis: Isomers & Analogs
Differentiation between the 2-chloro and 4-chloro isomers is critical in regulatory analysis (e.g.,

herbicide impurity profiling).

vs. (4-Chlorophenoxy)acetyl Chloride
While the primary fragments (m/z 141, 169) are identical, the Ortho Effect in the 2-chloro

isomer provides subtle distinction.

Ortho Effect: The 2-chloro substituent sterically crowds the ether oxygen. This often

enhances the intensity of the m/z 127 (phenoxy) ion relative to the para-isomer, as the steric

strain favors cleavage of the side chain.

Retention Time: In non-polar GC columns (e.g., DB-5MS), the 2-chloro isomer typically

elutes earlier than the 4-chloro isomer due to a lower boiling point caused by internal

shielding of the dipole (intramolecular interactions).

vs. Phenoxyacetyl Chloride (Non-chlorinated)
Mass Shift: All corresponding fragments shift by 34 u (mass of Cl minus H).

Isotope Pattern: The non-chlorinated analog lacks the distinct ³⁷Cl signatures (M+2 peaks

drop to ~1% from ¹³C, vs ~32% for Cl).

Base Peak: Shifts from m/z 141 to m/z 107 ([Ph-O-CH₂]⁺).

Experimental Protocols
Protocol A: Direct Injection (Inert System)
Use this for rapid screening when derivatization is not feasible.
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Solvent: Dissolve 1 mg sample in 1 mL anhydrous dichloromethane (DCM). Note: Avoid

methanol/ethanol to prevent in-situ esterification.

Inlet: Split injection (50:1) at 200°C. Warning: High inlet temps can degrade the acyl chloride.

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

MS Source: 230°C.

Validation: Look for the m/z 204 cluster. If m/z 200 (methyl ester) or m/z 186 (acid) appears,

the sample has hydrolyzed or reacted with solvent.

Protocol B: Derivatization (Methyl Ester Confirmation)
Recommended for quantification and regulatory submission.

Reaction: Mix 50 µL sample with 500 µL 14% BF₃ in Methanol.

Incubation: Heat at 60°C for 15 minutes.

Extraction: Add 1 mL Hexane and 1 mL saturated NaCl. Vortex and collect the top hexane

layer.

Analysis: Analyze the resulting Methyl (2-chlorophenoxy)acetate.

Target Ion:m/z 200 (Molecular Ion).

Shift: The m/z 169 acylium ion will disappear, replaced by m/z 141 (base peak remains)

and m/z 59 ([COOCH₃]⁺).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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